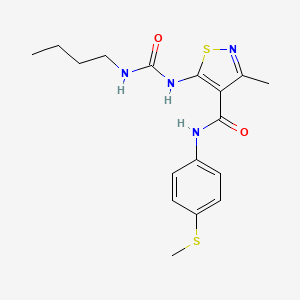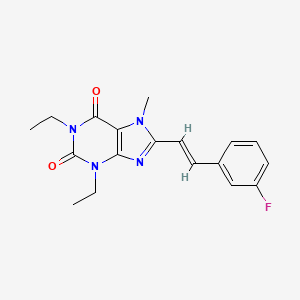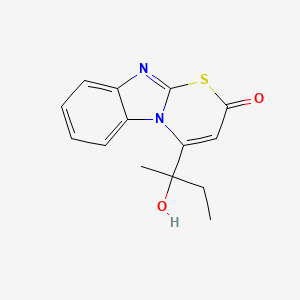
4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮是一种复杂的有机化合物 ,属于噻嗪并苯并咪唑类。该化合物以其独特的结构为特征,包括一个噻嗪环与一个苯并咪唑核心稠合,并连接了一个羟基甲基丙基。由于其潜在的生物学和化学特性,它在科学研究的各个领域引起了兴趣。
准备方法
合成路线和反应条件
4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮的合成通常涉及多步有机反应。一种常见的合成路线包括:
苯并咪唑核的形成: 这可以通过邻苯二胺与合适的羧酸或其衍生物在酸性条件下缩合来实现。
噻嗪环的形成: 然后将苯并咪唑中间体与硫代酰胺或类似的含硫试剂反应以形成噻嗪环。
羟基甲基丙基基团的引入: 最后一步涉及用合适的烷基化试剂对噻嗪并苯并咪唑进行烷基化,然后水解以引入羟基。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选最佳反应条件以及使用催化剂来提高产率并减少反应时间。
化学反应分析
反应类型
4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 该化合物可以被还原以修饰噻嗪环或苯并咪唑核心。
取代: 亲电或亲核取代反应可以在芳香环或噻嗪环上发生。
常见的试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,卤代烷烃和其他亲电试剂或亲核试剂。
主要产物
氧化: 形成4-(1-氧代-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮。
还原: 形成噻嗪或苯并咪唑环的还原衍生物。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建单元。其独特的结构允许探索新的化学反应和开发新的合成方法。
生物学
在生物学研究中,4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮因其潜在的生物活性而被研究,包括抗菌、抗真菌和抗癌特性。研究人员研究其与各种生物靶标的相互作用以了解其作用机制。
医学
在医学领域,该化合物因其潜在的治疗应用而被研究。其与特定分子靶标相互作用的能力使其成为药物开发的候选者,特别是在感染性疾病和癌症的治疗中。
工业
在工业领域,该化合物用于开发新材料,包括聚合物和涂料。其独特的化学性质使其适用于需要稳定性和反应性的应用。
作用机制
4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。羟基甲基丙基基团可以与生物分子形成氢键,而噻嗪和苯并咪唑环可以参与π-π相互作用和其他非共价相互作用。这些相互作用可以调节靶分子活性,导致各种生物效应。
相似化合物的比较
类似化合物
- 4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮
- 4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-硫酮
- 4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-硒酮
比较
与它的类似物相比,4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮由于噻嗪环中存在氧原子而独一无二,这会显着影响其化学反应性和生物活性。硫酮和硒酮类似物可能由于分别存在硫或硒原子而表现出不同的反应模式和生物学特性。
这份详细的概述全面概述了4-(1-羟基-1-甲基丙基)-2H-(1,3)噻嗪并(3,2-a)苯并咪唑-2-酮,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较。
属性
CAS 编号 |
136197-33-6 |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC 名称 |
4-(2-hydroxybutan-2-yl)-[1,3]thiazino[3,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-14(2,18)11-8-12(17)19-13-15-9-6-4-5-7-10(9)16(11)13/h4-8,18H,3H2,1-2H3 |
InChI 键 |
VQQOIDIERBQNQR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC(=O)SC2=NC3=CC=CC=C3N12)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


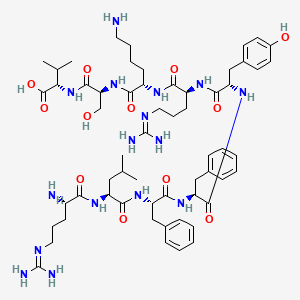
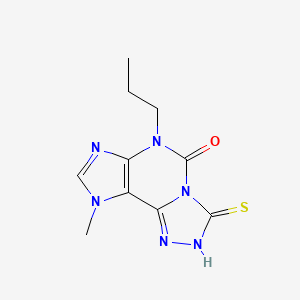
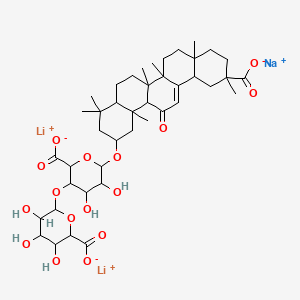

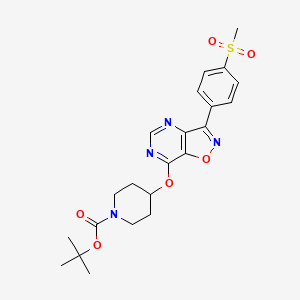

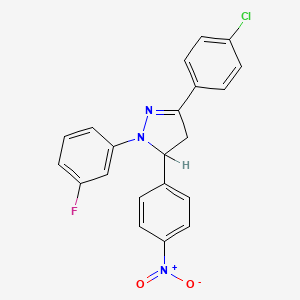

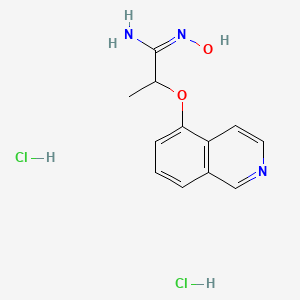

![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
